molecular formula C18H28O2 B163446 5,7-Octadecadiynoic acid CAS No. 136667-54-4

5,7-Octadecadiynoic acid

Cat. No. B163446
M. Wt: 276.4 g/mol
InChI Key: VTTZLZZKHKSOGQ-UHFFFAOYSA-N
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Description

5,7-Octadecadiynoic acid is an organic compound with the molecular formula C18H28O2 . It has an average mass of 276.414 Da and a monoisotopic mass of 276.208923 Da . It is also known by other names such as Octadeca-5,7-diynoic acid .


Synthesis Analysis

The synthesis of 5,7-Octadecadiynoic acid involves complexation with p-xyxylenediamine in THF solutions . This results in the formation of thin films with a highly ordered lamellar structure after the solvent evaporates . Topochemical polymerization of diacetylene components in 5,7-Octadecadiynoic acid produces polydiacetylenic nanocomposites .


Molecular Structure Analysis

The molecular structure of 5,7-Octadecadiynoic acid is characterized by a highly ordered lamellar structure . It contains a total of 47 bonds, including 19 non-H bonds, 3 multiple bonds, 11 rotatable bonds, 1 double bond, 2 triple bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

5,7-Octadecadiynoic acid has a number of physical and chemical properties. It has an average mass of 276.414 Da and a monoisotopic mass of 276.208923 Da . It has 20 heavy atoms, 0 rings, 0 aromatic rings, 11 rotatable bonds, a Van der Waals molecular volume of 324.34, a topological polar surface area of 37.30, 1 hydrogen bond donor, and 2 hydrogen bond acceptors . Its logP is 4.78 and its molar refractivity is 84.27 .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • 5,7-Octadecadiynoic acid (OCDA) has been employed in the synthesis of a variety of chemical compounds. For instance, its hydration leads to the production of dioxo derivatives, which are then used to synthesize furanoid, α,β-unsaturated oxocyclopentenyl, and oxocyclohexenyl esters (M. Jie & C. Lam, 1977). Moreover, nuclear magnetic resonance (NMR) studies have been conducted on octadecadiynoic acids, revealing distinctive spectral features that aid in the characterization of these compounds (F. Gunstone et al., 1969).

Nanomaterial Applications

  • OCDA has shown potential in the field of nanomaterials. When combined with p-xyxylenediamine, it forms thin films with an ordered lamellar structure. These polydiacetylenic nanocomposites exhibit thermochromatic reversibility, changing color in response to temperature and solvent exposure. This makes them candidates for optoelectronic and sensing device applications (Zhi-hang Tang & Bao-an Yang, 2007).

Biological and Health Research

  • In the biological domain, 9,12-Octadecadiynoic acid, a related compound, has been linked to neurobehavioral development. Studies have shown a positive correlation between this compound and infant adaptive behavioral development. Investigations using Caenorhabditis elegans as a model organism revealed that this acid influences locomotive behaviors and foraging ability, implying a role in serotonergic neuronal ability (Tun-Chieh Chen et al., 2021).

Safety And Hazards

The safety data sheet for 5,7-Hexadecadiynoic acid, a similar compound, provides some insights into the potential safety and hazards of 5,7-Octadecadiynoic acid . If inhaled or swallowed, or in case of skin or eye contact, appropriate first aid measures should be taken . The compound should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated area .

properties

IUPAC Name

octadeca-5,7-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-10,15-17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTZLZZKHKSOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#CC#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415578
Record name 5,7-Octadecadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Octadecadiynoic acid

CAS RN

136667-54-4
Record name 5,7-Octadecadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
ZH Tang, BA Yang - Journal of materials science, 2007 - Springer
Two organic building molecules, 5, 7-octadecadiynoic acid (OCDA) and p-xyxylenediamine, complex in THF solutions and assemble into thin films with a highly ordered lamellar …
Number of citations: 13 link.springer.com
F Bai, Z Sun, P Lu, H Fan - Journal of Materials Chemistry, 2012 - pubs.rsc.org
We report the synthesis of mesostructured conjugated nanowires and fabrication of their freestanding papers. The nanowires are formed through non-covalent self-assembly of …
Number of citations: 24 pubs.rsc.org
C Cui, GS Lee, DJ Ahn - Macromolecular Research, 2013 - researchgate.net
Among the vast number of conjugated polymers, polydiacetylene (PDA) supramolecules are unique in terms of their preparation method, molecular structure, and output signals …
Number of citations: 8 www.researchgate.net
X Sun, T Chen, S Huang, F Cai, X Chen… - The Journal of …, 2010 - ACS Publications
Highly ordered lamellar polydiacetylene nanocomposites are synthesized by assembling polydiacetylene and azobenzene through a ready solution process. The trans-to-cis transition …
Number of citations: 21 pubs.acs.org
S Kingchok, J Siriboon, L Sun, TAP Seery… - ACS Applied Nano …, 2022 - ACS Publications
Polydiacetylene (PDA) is a class of color-responsive materials that has been utilized in advanced sensing applications. The development of PDA as an acid sensor often requires …
Number of citations: 10 pubs.acs.org
X Sun, X Lu, L Qiu, H Peng - Journal of Materials Chemistry C, 2015 - pubs.rsc.org
The orientation of conjugated polymers is key to enhance their optical and electronic properties. Here, a general and effective strategy is developed to orient conjugated polymers using …
Number of citations: 9 pubs.rsc.org
SW Hui, H Yu, Z Xu, R Bittman - Langmuir, 1992 - ACS Publications
In Final Form: June 29, 1992 l, 2-Diacyl-«n-glycero-3-phosphocholines with diacetylenic acyl chains were synthesized with the diacetylenic bonds at the (4, 6: 4, 6),(4, 6; 5, 7), and (10, …
Number of citations: 25 pubs.acs.org
L Yu, SL Hsu - Macromolecules, 2012 - ACS Publications
A systematic study has been carried out to investigate the role of the side chains in lowering the reversible thermochromic transition temperature of polydiacetylenes. The type of …
Number of citations: 64 pubs.acs.org
DG Rhodes, Z Xu, R Bittman - Biochimica et Biophysica Acta (BBA)-Lipids …, 1992 - Elsevier
Four diacetylenic phosphatidylcholines (PC's) have been synthesized and the structures of bilayers of these lipids have been determined at low resolution by low-angle X-ray diffraction. …
Number of citations: 20 www.sciencedirect.com
W Ngampeungpis, G Tumcharern, P Pienpinijtham… - Dyes and …, 2014 - Elsevier
A series of diacetylene compounds containing β-alanine ethyl ester and di-β-alanine ethyl ester groups were synthesized and dip-coated on paper for colorimetric UV sensing study. …
Number of citations: 23 www.sciencedirect.com

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